![molecular formula C15H15NO5S B5818844 methyl [4-(anilinosulfonyl)phenoxy]acetate](/img/structure/B5818844.png)
methyl [4-(anilinosulfonyl)phenoxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [4-(anilinosulfonyl)phenoxy]acetate, also known as GW 501516, is a synthetic drug that is classified as a Peroxisome Proliferator-Activated Receptor delta (PPARδ) agonist. It was originally developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, it has gained popularity in recent years as a performance-enhancing drug among athletes and bodybuilders.
Wirkmechanismus
Methyl [4-(anilinosulfonyl)phenoxy]acetate works by activating PPARδ, a nuclear receptor that regulates gene expression. PPARδ activation leads to the upregulation of genes involved in lipid metabolism, glucose uptake, and mitochondrial biogenesis. This results in increased fat burning, improved insulin sensitivity, and increased energy production.
Biochemical and Physiological Effects:
Methyl [4-(anilinosulfonyl)phenoxy]acetate has been shown to have several biochemical and physiological effects. It has been shown to increase endurance and improve exercise performance in animal models. It has also been shown to improve lipid metabolism, reduce inflammation, and increase insulin sensitivity in human studies.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl [4-(anilinosulfonyl)phenoxy]acetate has several advantages for lab experiments. It is a potent and selective PPARδ agonist, which makes it a useful tool for studying the role of PPARδ in various biological processes. However, it also has some limitations. It is a synthetic compound, which makes it more expensive and difficult to obtain compared to natural compounds. It also has potential side effects, which must be taken into consideration when conducting experiments.
Zukünftige Richtungen
There are several future directions for research on methyl [4-(anilinosulfonyl)phenoxy]acetate. One area of interest is its potential use in the treatment of metabolic and cardiovascular diseases. It has also been studied for its potential use in the treatment of cancer, neurodegenerative diseases, and muscle wasting. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of methyl [4-(anilinosulfonyl)phenoxy]acetate involves several steps. The first step is the conversion of 4-chloro-2-nitrophenol to 4-chloro-2-aminophenol using sodium sulfide. The second step involves the reaction of 4-chloro-2-aminophenol with 4-(bromomethyl)phenylsulfonyl chloride to produce 4-(anilinosulfonyl)-2-chlorophenol. The final step is the reaction of 4-(anilinosulfonyl)-2-chlorophenol with methyl chloroacetate to produce methyl [4-(anilinosulfonyl)phenoxy]acetate.
Wissenschaftliche Forschungsanwendungen
Methyl [4-(anilinosulfonyl)phenoxy]acetate has been extensively studied for its potential therapeutic applications. It has been shown to improve lipid metabolism, reduce inflammation, and increase insulin sensitivity. It has also been studied for its potential use in the treatment of cancer, neurodegenerative diseases, and muscle wasting.
Eigenschaften
IUPAC Name |
methyl 2-[4-(phenylsulfamoyl)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-20-15(17)11-21-13-7-9-14(10-8-13)22(18,19)16-12-5-3-2-4-6-12/h2-10,16H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMPQQKBFSCXRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{5-[(6-chloro-2H-chromen-3-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}ethane-1,2-diol](/img/structure/B5818766.png)
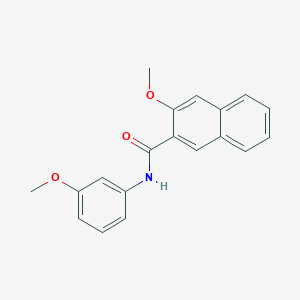
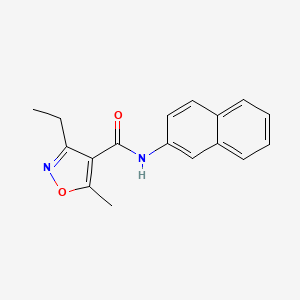
![dimethyl 5-[(cyclohexylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5818779.png)
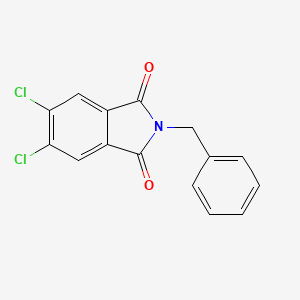
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B5818786.png)
![4-bromo-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5818793.png)
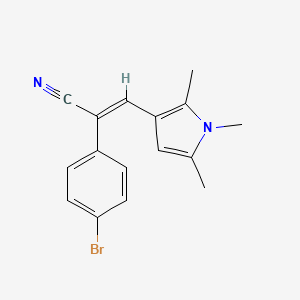
![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5818810.png)


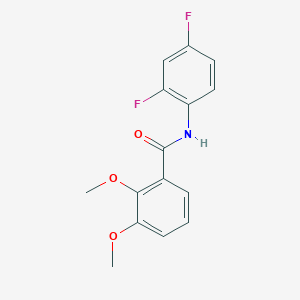
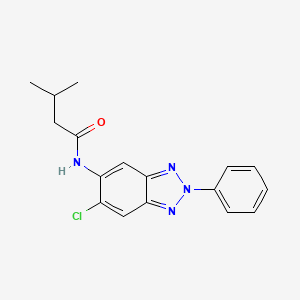
![2-[(4-chlorophenyl)thio]-N-cycloheptylacetamide](/img/structure/B5818879.png)